molecular formula C16H26N2 B13404890 (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

Cat. No.: B13404890
M. Wt: 246.39 g/mol
InChI Key: CARYLRSDNWJCJV-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a chemical compound with a complex structure that includes a piperidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the alkylation of a piperidine derivative with a suitable phenyl-substituted alkyl halide under basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines.

Scientific Research Applications

(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine: shares similarities with other piperidine derivatives and phenyl-substituted amines.

    Other similar compounds: include (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-ol and (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-one.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

InChI

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m1/s1

InChI Key

CARYLRSDNWJCJV-OAHLLOKOSA-N

Isomeric SMILES

CC(C)C[C@H](C1=CC=CC=C1N2CCCCC2)N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.